molecular formula C10H7N3S B3594116 3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE

3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE

Cat. No.: B3594116
M. Wt: 201.25 g/mol
InChI Key: UGOSYCFERMLZKB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure recognized for its significant relevance in medicinal chemistry and materials science . The [1,2,4]triazolo[4,3-a]pyridine core is known to be a key pharmacophore in various biologically active compounds. Derivatives of this ring system have been extensively investigated and reported to exhibit a range of pharmacological activities, including antifungal, antibacterial, and anticonvulsant effects . Recent research highlights the potential of this scaffold in oncology, with studies showing that 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives can act as potent smoothened (SMO) inhibitors, exhibiting significant antiproliferative activity against colorectal carcinoma cells . The incorporation of the thiophene ring, a privileged structure in drug discovery, is intended to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a promising candidate for hit-to-lead optimization in drug discovery programs. Furthermore, triazolopyridine derivatives can serve as versatile building blocks for the synthesis of more complex molecules and have applications in the development of optical materials due to their tunable electronic structures . This product is intended for research purposes in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Hazard Statements: Not yet fully characterized. Precautionary Statements: Handle in a well-ventilated place and wear suitable protective clothing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-6-13-9(5-1)11-12-10(13)8-4-3-7-14-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOSYCFERMLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Thiophen 2 Yl 1 2 3 Triazolo 4,3 a Pyridine

Strategies for Constructing theorganic-chemistry.orgscirp.orgresearchgate.netTriazolo[4,3-a]pyridine Core

The synthesis of the organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine core is the pivotal step in the preparation of 3-(thiophen-2-yl)- organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine. Various synthetic routes have been developed, primarily revolving around the formation of the fused triazole ring.

Cyclization Reactions Involving 2-Hydrazinylpyridines

A prevalent and versatile approach to the organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold involves the cyclization of 2-hydrazinylpyridine with a suitable carbonyl compound, in this case, thiophene-2-carbaldehyde (B41791) or a derivative. This method typically proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

Oxidative cyclization of the intermediate hydrazone, formed from 2-hydrazinylpyridine and thiophene-2-carbaldehyde, is a widely employed strategy. This transformation requires an oxidizing agent to facilitate the N-N bond formation and subsequent aromatization to the triazole ring. A variety of oxidants have been successfully utilized for this purpose.

One effective method involves the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) or iodobenzene (B50100) diacetate (IBDA). osi.lv These reagents promote a simple and effective solvent-free oxidative cyclization of 2-pyridylhydrazones at room temperature, often with high yields and short reaction times. osi.lv The reaction is typically carried out by grinding the reactants together, representing an environmentally benign approach. osi.lv

Another common oxidant is molecular iodine (I₂), often in the presence of a base like potassium iodide (KI). This system provides a metal-free and environmentally friendly route for the oxidative C-N and N-S bond formations. organic-chemistry.org The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a recyclable reaction medium like polyethylene (B3416737) glycol (PEG) also presents an eco-friendly option for this transformation. organic-chemistry.org

Oxidizing AgentTypical Reaction ConditionsAdvantages
Phenyliodine bis(trifluoroacetate) (PIFA)Solvent-free, grinding at room temperatureHigh yields, short reaction times, environmentally benign
Iodobenzene diacetate (IBDA)Solvent-free, grinding at room temperatureHigh yields, short reaction times, environmentally benign
Iodine (I₂) / Potassium Iodide (KI)Water as solventMetal-free, environmentally benign
Ceric Ammonium Nitrate (CAN)Polyethylene glycol (PEG) as solventRecyclable reaction medium, environmentally friendly

In the pursuit of greener synthetic methodologies, catalyst-free and environmentally benign approaches for the synthesis of organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridines have been developed. These methods often rely on thermal cyclization or the use of non-toxic and recyclable reagents.

A notable example is the solvent-free reaction of 2-hydrazinylpyridine with an aldehyde, such as thiophene-2-carbaldehyde, under thermal conditions. osi.lv This approach avoids the use of potentially toxic solvents and catalysts, aligning with the principles of green chemistry. The reaction proceeds by heating the mixture of reactants, leading to the formation of the hydrazone intermediate followed by intramolecular cyclization and dehydration.

Furthermore, the use of water as a solvent in the presence of a mild oxidizing system like I₂/KI also represents an environmentally friendly strategy. organic-chemistry.org

MethodTypical Reaction ConditionsAdvantages
Thermal CyclizationSolvent-free, heatingAvoids use of catalysts and solvents, atom economical
I₂/KI in WaterAqueous mediumEnvironmentally benign, metal-free

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. researchgate.netnih.gov

The reaction of 2-hydrazinylpyridine with thiophene-2-carbaldehyde can be significantly expedited under microwave irradiation. researchgate.net This method often leads to a substantial reduction in reaction time from hours to minutes compared to conventional heating methods. nih.gov The synthesis can be performed in a one-pot fashion, where the initial condensation to form the hydrazone and the subsequent cyclization occur in a single step under microwave heating. researchgate.net This approach is not only time-efficient but also often results in higher yields and cleaner reaction profiles.

ReactantsSolventMicrowave ConditionsReaction TimeYield
2-Hydrazinylpyridine, Aromatic AldehydeEthanol or DMF100-150 °C10-30 minGood to Excellent

Formation of the Triazole Ring from Precursors

An alternative strategy involves the construction of the triazole ring from precursors other than a simple aldehyde condensation. For instance, the reaction of 2-chloropyridine (B119429) with thiophene-2-carbohydrazide (B147627), followed by a dehydration step, can yield the desired product. organic-chemistry.org This palladium-catalyzed addition of the hydrazide to 2-chloropyridine, followed by dehydration, often under microwave irradiation, provides an efficient route to the organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.org

Tandem Reactions and One-Pot Syntheses

One-pot syntheses and tandem reactions are highly desirable in modern organic synthesis as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. The synthesis of 3-(thiophen-2-yl)- organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine is well-suited for such strategies.

A common one-pot approach involves the direct reaction of 2-hydrazinylpyridine and thiophene-2-carbaldehyde in a suitable solvent, often with an oxidizing agent present from the start. researchgate.net This allows for the in-situ formation of the hydrazone, which then undergoes immediate oxidative cyclization to the final product. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can mediate a tandem coupling and cyclization reaction to provide the organic-chemistry.orgscirp.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold efficiently. organic-chemistry.org

Reaction TypeKey ReagentsAdvantages
One-Pot Oxidative Cyclization2-Hydrazinylpyridine, Thiophene-2-carbaldehyde, Oxidant (e.g., I₂, PIFA)High efficiency, reduced work-up, atom economy
CDI-Mediated Tandem Reaction2-Hydrazinylpyridine, Thiophene-2-carboxylic acid derivative, CDIOperational simplicity, suitable for batch and continuous processes

Regioselective Introduction of the Thiophen-2-yl Substituent

The regioselective placement of the thiophen-2-yl group at the C-3 position of the researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold is a critical aspect of its synthesis. This is predominantly achieved through two strategic approaches: incorporating the thiophene (B33073) moiety into the precursors before the final cyclization (pre-functionalization) or attaching it after the formation of the heterocyclic core (post-cyclization).

Pre-functionalization represents the most common and direct route for synthesizing 3-(thiophen-2-yl)- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine. This approach involves utilizing starting materials that already contain the thiophene unit, ensuring its placement at the desired position upon cyclization.

One of the most widely employed methods is the condensation of 2-hydrazinopyridine (B147025) with thiophene-2-carboxaldehyde. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction first yields an intermediate hydrazone, namely 2-(2-(thiophen-2-ylmethylene)hydrazinyl)pyridine. Subsequent intramolecular oxidative cyclization of this hydrazone directly forms the C-N bond between the pyridine (B92270) nitrogen and the hydrazone carbon, resulting in the fused triazole ring with the thiophen-2-yl group correctly positioned at C-3. wikipedia.orgorganic-chemistry.orgharvard.edu This two-step, one-pot process is highly efficient and atom-economic. wikipedia.org

Another significant pre-functionalization strategy involves the palladium-catalyzed coupling of 2-chloropyridine with thiophene-2-carbohydrazide. researchgate.netnih.gov This method forms the crucial C-N bond between the pyridine ring and the hydrazide precursor prior to cyclization. The reaction typically proceeds by the addition of the terminal nitrogen of the hydrazide to the 2-position of the pyridine. The resulting intermediate is then dehydrated, often under microwave irradiation in the presence of an acid like acetic acid, to induce cyclization and form the final product. researchgate.netnih.gov

While less common, post-cyclization functionalization offers a versatile approach for introducing the thiophen-2-yl group onto a pre-existing researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold. This is particularly useful for creating analogues from a common intermediate.

A key technique in this category is the direct C-H arylation. Recent studies have demonstrated the feasibility of copper-catalyzed direct C-H functionalization at the 3-position of the researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine ring. researchgate.net This method avoids the need for a pre-installed leaving group (like a halogen) on the heterocyclic core, making it a more atom-economical approach. The reaction couples the C-H bond at the 3-position directly with a thiophene-containing reagent. researchgate.net

Alternatively, traditional palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions represent viable, albeit less direct, post-cyclization methods. wikipedia.orgwikipedia.org These reactions would require a 3-halo- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine (e.g., 3-bromo- (B131339) researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine) as a starting material.

In a Suzuki coupling , the 3-halo intermediate would be reacted with thiophene-2-boronic acid in the presence of a palladium catalyst and a base to form the desired C-C bond. wikipedia.orgmdpi.com

In a Stille coupling , the coupling partner for the 3-halo intermediate would be an organotin reagent, such as 2-(tributylstannyl)thiophene, again utilizing a palladium catalyst. wikipedia.orgnih.gov

These cross-coupling methods offer broad functional group tolerance and are fundamental in modern organic synthesis for constructing biaryl and heteroaryl linkages.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of 3-(thiophen-2-yl)- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or oxidizing agent.

The choice of solvent can significantly influence reaction rates and yields. For the oxidative cyclization of the hydrazone intermediate, various solvents have been employed. Dichloromethane (CH2Cl2) is a common choice for reactions using (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant. wikipedia.org For cyclizations mediated by N-chlorosuccinimide (NCS), dry dimethylformamide (DMF) is often used. One-pot syntheses starting from 2-hydrazinopyridine and aldehydes have been successfully carried out in ethanol. organic-chemistry.org

Temperature control is also critical. The NCS-mediated cyclization, for instance, is a highly exothermic reaction that requires cooling in an ice bath (0 °C) to manage the reaction rate and prevent side product formation. In contrast, other methods proceed optimally under milder heating, with temperatures between 50-70 °C often cited as ideal for cyclization involving ethyl imidate precursors. researchgate.net Microwave-assisted dehydration steps are typically performed at elevated temperatures to rapidly complete the cyclization. researchgate.net

The selection of a catalyst or reagent is pivotal for driving the key bond-forming steps in the synthesis.

Oxidative Cyclization Reagents: The intramolecular cyclization of the 2-(2-(thiophen-2-ylmethylene)hydrazinyl)pyridine intermediate is an oxidative process requiring a suitable agent. Several systems have been developed:

Hypervalent Iodine Reagents: (Diacetoxyiodo)benzene (PIDA) is an effective oxidant that facilitates the C-N bond formation. wikipedia.org The reaction mechanism is believed to involve the formation of a reactive nitrilimine intermediate.

N-Halosuccinimides: N-chlorosuccinimide (NCS) is used to achieve oxidative cyclization under very mild conditions. The proposed mechanism involves the initial formation of a chlorohydrazone, which then loses HCl to generate a nitrilimine intermediate that rapidly cyclizes.

Iodine (I2): Molecular iodine is a transition-metal-free option for mediating the oxidative cyclization, offering a more environmentally benign pathway.

Metal-Based Systems: Catalytic amounts of metal salts like Ruthenium(III) chloride (RuCl3) with an oxidant like Oxone, or Iron(III) chloride (FeCl3) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can also efficiently catalyze the cyclization. researchgate.netharvard.edu

The following table summarizes the optimization of the PIDA-mediated oxidative cyclization for a similar core structure, 3-(thiophen-2-yl)- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyrimidine, highlighting the effect of reagent stoichiometry. wikipedia.org

EntryPIDA (Equivalents)Temperature (°C)SolventYield (%)
11.125CH2Cl220
21.525CH2Cl260

Palladium-Catalyzed Additions: Palladium catalysis is primarily used in the pre-functionalization strategy involving the coupling of 2-chloropyridine with thiophene-2-carbohydrazide. researchgate.netnih.gov The catalytic cycle is a cornerstone of modern cross-coupling chemistry:

Oxidative Addition: A low-valent Palladium(0) species oxidatively adds to the 2-chloropyridine, breaking the C-Cl bond and forming a Pd(II) complex.

Coordination and Deprotonation: The thiophene-2-carbohydrazide coordinates to the palladium center. A base present in the reaction mixture then deprotonates the terminal nitrogen of the hydrazide.

Reductive Elimination: The final C-N bond is formed as the pyridine and hydrazide moieties are eliminated from the palladium center, yielding the coupled product and regenerating the Pd(0) catalyst.

This is followed by a non-catalytic, acid-promoted dehydration step to form the triazole ring. researchgate.net The table below lists various catalytic systems used in the synthesis of the researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine core.

Reaction TypeCatalyst/ReagentPrecursorsReference
C-N Coupling/CyclizationPd(0) catalyst, Acid2-chloropyridine, Thiophene-2-carbohydrazide researchgate.netnih.gov
Oxidative CyclizationPIDAHydrazone Intermediate wikipedia.org
Oxidative CyclizationNCSHydrazone Intermediate
Oxidative CyclizationFeCl3/DDQHydrazone Intermediate harvard.edu
Oxidative CyclizationRuCl3/OxoneHydrazone Intermediate researchgate.net
C-H FunctionalizationCu catalyst researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine, Thiophene reagent researchgate.net

Scalability and Industrial Relevance of Synthetic Routes

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and environmentally responsible. Several features of the methodologies described for 3-(thiophen-2-yl)- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine align with these principles.

The development of one-pot syntheses , where reactants are added sequentially without isolating intermediates, significantly enhances operational efficiency and reduces waste, making the process more attractive for large-scale production. wikipedia.orgorganic-chemistry.org Several reported procedures have been successfully conducted on the gram scale, demonstrating their potential for scale-up. nih.gov

Furthermore, there is a clear trend towards more environmentally benign or "green" chemistry approaches. The use of transition-metal-free oxidative cyclization methods, employing reagents like iodine, avoids the cost and toxicity associated with heavy metals. The development of protocols that can be performed in environmentally friendly solvents, such as water or ethanol, further enhances the industrial appeal. researchgate.netorganic-chemistry.org The high atom economy of one-pot condensation and cyclization reactions also contributes to the sustainability of the synthesis. wikipedia.org The use of readily available and relatively inexpensive starting materials like 2-chloropyridine, 2-hydrazinopyridine, and thiophene-2-carboxaldehyde is another crucial factor for industrial application. researchgate.netorganic-chemistry.orgnih.gov

Comprehensive Structural Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to confirming the molecular structure, determining its purity, and understanding the electronic environment of the atoms within 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine, ¹H and ¹³C NMR, along with 2D techniques, would provide definitive structural confirmation.

Based on the analysis of analogous compounds, such as 3-(pyridin-4-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine, the expected chemical shifts can be predicted. mdpi.com The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the fused triazole ring and the bridgehead nitrogen. The protons of the thiophene (B33073) ring would also resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm.

¹H NMR Spectroscopy: The spectrum would show distinct signals for each of the seven protons. The proton at the 5-position of the triazolopyridine ring is expected to be the most deshielded due to the influence of the adjacent bridgehead nitrogen, appearing at a high chemical shift (downfield). The remaining three protons on the pyridine ring would exhibit characteristic splitting patterns (doublet, triplet, etc.) based on their coupling with adjacent protons. The three protons on the thiophene ring would show a pattern typical for a 2-substituted thiophene.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eleven distinct signals, one for each carbon atom in the molecule. The carbon atoms of the fused triazolo[4,3-a]pyridine system and the thiophene ring would appear in the aromatic region (δ 110-160 ppm). The carbon atom at the junction of the thiophene and triazole rings (C3) and the bridgehead carbon of the pyridine ring would have characteristic chemical shifts influenced by the multiple nitrogen atoms.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Pyridine Ring H7.0 - 9.0Pyridine Ring C115 - 150
Thiophene Ring H7.0 - 8.0Thiophene Ring C120 - 145
Triazole Ring C140 - 160

Note: The table presents predicted chemical shift ranges based on data from structurally similar compounds. Actual experimental values may vary.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for unambiguous assignment of all signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine would be characterized by several key absorption bands.

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and thiophene rings would appear above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic system and the thiophene ring would result in a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com

Ring Vibrations: The characteristic breathing and deformation modes of the pyridine and thiophene rings would be visible in the fingerprint region (below 1400 cm⁻¹).

C-S stretching: The vibration of the carbon-sulfur bond in the thiophene ring typically appears as a weaker band in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric stretching modes of the aromatic rings would be expected to produce strong signals. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. For the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, extensive FTIR and FT-Raman studies have been conducted, providing a reference for the vibrational modes of the core triazolopyridine structure. nih.govmdpi.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch> 3000IR, Raman
C=N / C=C stretch1400 - 1650IR, Raman
Ring skeletal vibrations1000 - 1400IR, Raman
C-H out-of-plane bend700 - 900IR
C-S stretch600 - 800IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight and can provide structural information through the analysis of fragmentation patterns. For 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine (C₁₁H₇N₃S), the calculated molecular weight is approximately 213.26 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) conditions, the molecule would first form a molecular ion (M⁺•). The fragmentation of this ion would likely proceed through characteristic pathways:

Loss of small, stable molecules such as HCN or N₂ from the triazole ring.

Cleavage of the thiophene ring, potentially leading to the loss of acetylene (B1199291) (C₂H₂) or a thioformyl (B1219250) radical (•CHS).

Fragmentation of the pyridine ring.

The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its identification and structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine would arrange themselves in a crystal lattice stabilized by various non-covalent interactions.

π-π Stacking: The planar, electron-rich aromatic systems of the triazolopyridine core and the thiophene ring are expected to engage in π-π stacking interactions with neighboring molecules. These interactions are crucial in dictating the packing arrangement.

C-H···N and C-H···S Hydrogen Bonding: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen atoms of the pyridine and triazole rings or the sulfur atom of the thiophene ring as acceptors would likely play a significant role in stabilizing the crystal structure.

Analysis of the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows that N-H···N hydrogen bonds are a dominant feature in its packing. nih.gov For the title compound, which lacks a strong hydrogen bond donor, π-stacking and weak C-H···N/S interactions would be the primary organizing forces.

Conformational Analysis and Torsional Angles

Studies on similar bi-heterocyclic systems show that a nearly coplanar arrangement is often favored to maximize π-system conjugation, though some twisting can occur to alleviate steric strain. nih.gov For example, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the dihedral angle between the pyrazole (B372694) and thiophene rings is 7.19°. nih.gov A similar small deviation from planarity would be expected for 3-(thiophen-2-yl)- scirp.orgnih.govmdpi.comtriazolo[4,3-a]pyridine. The fused triazolopyridine system itself is inherently planar. Precise torsional angles would be determined from X-ray crystallographic data, providing the definitive conformation of the molecule in the solid state.

Polymorphism and Co-crystallization Studies

The solid-state form of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, the study of polymorphism and the exploration of co-crystallization are critical aspects of pharmaceutical development.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. While specific studies on the polymorphism of 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE are not extensively documented in publicly available literature, the investigation of related triazolopyridine derivatives provides valuable insights. For instance, studies on other heterocyclic compounds have revealed the existence of multiple polymorphic forms, each exhibiting distinct thermal properties and dissolution profiles. The identification and characterization of polymorphs are typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The potential for polymorphism in 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE warrants thorough screening to identify the most stable and bioavailable form for pharmaceutical applications.

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, neutral molecule (a co-former) into the crystal lattice. This approach can lead to the formation of new crystalline solids with improved properties. Co-crystal screening often involves a systematic evaluation of a library of pharmaceutically acceptable co-formers with the target API. nih.gov The selection of co-formers is typically guided by principles of crystal engineering and supramolecular chemistry, aiming to form robust intermolecular interactions such as hydrogen bonds and π-π stacking.

For a molecule like 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE, which contains hydrogen bond donors and acceptors as well as aromatic rings, there is a high propensity for co-crystal formation. A hypothetical co-crystal screening of this compound could involve various co-formers, as illustrated in the table below.

Table 1: Hypothetical Co-crystal Screening Co-formers for 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE

Co-former Class Example Co-formers Potential Interactions
Carboxylic Acids Benzoic Acid, Succinic Acid Hydrogen bonding between the triazole/pyridine nitrogens and the carboxylic acid group.
Amides Nicotinamide, Isonicotinamide Hydrogen bonding involving the amide group and the heterocyclic nitrogen atoms.
Phenols Resorcinol, Hydroquinone Hydrogen bonding between the phenolic hydroxyl groups and the nitrogen atoms of the triazolopyridine core.
Other Heterocycles 4,4'-Bipyridine π-π stacking interactions between the aromatic rings.

The formation of co-crystals would be confirmed by single-crystal X-ray diffraction, which would elucidate the precise molecular arrangement and intermolecular interactions within the co-crystal lattice.

Chiroptical Properties (If applicable for chiral derivatives)

The study of chiroptical properties is relevant for chiral molecules, which are non-superimposable on their mirror images (enantiomers). While 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE itself is achiral, the introduction of a chiral center, for instance, by substitution on the pyridine or thiophene ring, would result in chiral derivatives. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even cause adverse effects.

The chiroptical properties of such chiral derivatives would be characterized by techniques like circular dichroism (CD) spectroscopy and measurement of specific rotation.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule. For a chiral derivative of 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE, the electronic transitions associated with the aromatic chromophores would give rise to characteristic CD signals, allowing for the assignment of the absolute configuration.

Specific Rotation: This is the angle of rotation of the plane of polarized light by a solution of a chiral compound. It is a fundamental property used to characterize enantiomers.

The synthesis of enantiomerically pure forms of chiral derivatives would be essential for evaluating their pharmacological and toxicological profiles separately. Asymmetric synthesis or chiral resolution techniques would be employed to obtain the individual enantiomers.

Although no specific studies on the chiroptical properties of chiral derivatives of 3-(THIOPHEN-2-YL)- researchgate.netcrystallizationsystems.comnih.govTRIAZOLO[4,3-A]PYRIDINE are currently available, the principles of stereochemistry and chiroptical analysis would be directly applicable to any such future derivatives.

Theoretical and Computational Chemistry of 3 Thiophen 2 Yl 1 2 3 Triazolo 4,3 a Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules like 3-(thiophen-2-yl)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine.

The geometry of derivatives of the mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine ring system has been optimized using methods such as B3LYP with a 6-31G basis set. mdpi.com X-ray diffraction studies on related compounds have shown that the mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine ring system is nearly planar. For instance, in an amino derivative of this tricycle, the dihedral angle between the pyridine (B92270) and triazole rings was found to be minimal, indicating a high degree of planarity. nih.gov In a similar vein, the crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine also reveals a nearly co-planar arrangement between the triazolopyridine and benzene (B151609) rings, with a small dihedral angle of 14.7°. mdpi.com This planarity is indicative of the delocalization of π-electrons across the fused ring system.

The electronic structure is characterized by the distribution of electrons throughout the molecule. In related pyridine derivatives, it has been observed that the introduction of different functional groups leads to a redistribution of electron density. nih.gov For 3-(thiophen-2-yl)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine, the thiophene (B33073) ring, being electron-rich, is expected to influence the electronic properties of the triazolopyridine core significantly.

Table 1: Selected Optimized Geometrical Parameters for a mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine derivative (8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine). mdpi.com
ParameterBond/AngleExperimental Value (Å/°)Theoretical Value (Å/°)
Bond LengthC6-S11.761(2)1.785
Bond LengthS1-C71.776(2)1.794
Bond AngleC6-S1-C7102.50(10)103.4
Torsion AngleC6-S1-C7-C8176.69(18)-

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine, the HOMO-LUMO energy gap was calculated to be 0.17985 Hartree. mdpi.com The HOMO is primarily localized on the benzene ring, while the LUMO is distributed over the mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine ring. mdpi.com This suggests that the benzene ring acts as the primary electron donor, while the triazolopyridine system is the electron acceptor. mdpi.com In the case of 3-(thiophen-2-yl)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine, the electron-rich thiophene ring is expected to contribute significantly to the HOMO, making it a potential site for electrophilic attack. The triazolopyridine moiety, on the other hand, will likely dominate the LUMO, rendering it susceptible to nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine derivative (8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine). mdpi.com
ParameterEnergy (Hartree)
HOMO-0.24503
LUMO-0.06518
Energy Gap (ΔE)0.17985

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For heterocyclic systems containing pyridine and thiophene, the nitrogen atoms of the pyridine ring are typically characterized by a negative electrostatic potential, making them nucleophilic centers. researchgate.net The sulfur atom in a thiophene ring can exhibit either a negative or a slightly positive potential (a σ-hole), depending on the substituents. semanticscholar.org In 3-(thiophen-2-yl)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine, the nitrogen atoms of the triazolo[4,3-a]pyridine ring are expected to be the most electronegative regions. The hydrogen atoms of the pyridine and thiophene rings would represent the areas of highest positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions among bonds in a molecule. It also gives information about charge transfer and delocalization of electron density.

Table 3: Mulliken Atomic Charges for 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov
AtomCharge
N(1) (triazole)-0.279
N(2) (triazole)-0.281
N(3) (bridge)-0.243
C(6) (bridge)0.372

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as solvents.

The 3-(thiophen-2-yl)- mdpi.comsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine molecule possesses some degree of conformational flexibility, primarily related to the rotation around the single bond connecting the thiophene and triazolopyridine rings. While the fused ring system is relatively rigid and planar, the orientation of the thiophene ring with respect to the triazolopyridine core can vary.

Self-Assembly and Aggregation Behavior

The self-assembly and aggregation behavior of heterocyclic compounds like 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine are governed by a variety of noncovalent interactions. While specific studies on the aggregation of this exact molecule are not extensively detailed in the available literature, the behavior of structurally related thiophene-triazole and triazolopyridine systems provides significant insights. The supramolecular chemistry of these scaffolds is largely driven by weak hydrogen bonds, chalcogen bonds, and π-π stacking interactions, which cooperatively generate self-assembled structures in the crystalline state.

For instance, studies on a 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole revealed that its crystal structure is stabilized by such weak interactions. The analysis of its crystal packing showed that C–H···π, S···C(π), C–H···N, and C–H···S interactions create distinct dimer motifs that propagate into a larger supramolecular assembly. Similarly, in other thiophene-linked 1,2,4-triazoles, N–H···S hydrogen bonds and C–S···S chalcogen bonds can generate supramolecular sheets. The interplay of these forces is crucial in directing the molecular organization. The presence of both the electron-rich thiophene ring and the fused triazolopyridine system, with its hydrogen bond acceptors (nitrogen atoms), suggests a high potential for forming ordered aggregates.

The aggregation of such molecules can have significant effects on their photophysical properties. Phenomena such as aggregation-caused quenching (ACQ) or, conversely, aggregation-induced emission (AIE) are common in heterocyclic systems. For example, some pyridine-fused triazapentalenes, which are structurally analogous, exhibit enhanced emission in the aggregated or solid state. The formation of supramolecular microfibers with light-emitting properties has also been observed in a 1,2,4-triazolo[1,5-a]pyrimidine derivative, driven by cooperative π-π stacking and hydrogen bond interactions. This suggests that the aggregation of 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine could likewise modulate its optical and electronic properties.

Docking Studies and Receptor Interactions (In Silico)

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This approach has been widely applied to derivatives of the triazolopyridine scaffold to explore their potential as therapeutic agents.

Docking studies on derivatives of 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine and related structures have been performed against a variety of biological targets implicated in different diseases. For example, a series of novel triazolopyridine derivatives, synthesized from a 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile precursor, were subjected to molecular docking screenings against GlcN-6-P synthase, an enzyme target for antimicrobial agents. The results indicated moderate to good binding energies for these ligands.

In other studies, different thiophene-containing pyridine hybrids have been evaluated against other targets. Docking simulations of novel thiophenyl thiazolyl-pyridine hybrids were performed targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Furthermore, the triazolopyridine scaffold has been investigated for its potential to inhibit bromodomain-containing protein 4 (BRD4), another important cancer target. These studies collectively demonstrate the versatility of the thiophene-triazolopyridine scaffold in binding to diverse protein active sites.

Table 1: Summary of Molecular Docking Studies on Related Triazolopyridine Derivatives

Compound Class Biological Target Key Findings
5-(3,4-Dimethylphenyl)-7-(thiophen-2-yl)-triazolo[4,3-a]pyridine derivatives Glucosamine-6-Phosphate (GlcN-6-P) Synthase Moderate to good binding energies observed, suggesting potential antimicrobial activity.
Thiophenyl thiazolyl-pyridine hybrids Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Compounds displayed potent anticancer activity, predicted to occur via inhibition of EGFR.
Triazolopyridine derivatives Bromodomain-containing protein 4 (BRD4) A representative compound showed potent inhibitory activity by binding to the acetyl-lysine binding site.
3-phenyl-triazolo[4,3-a]pyridine derivatives Smoothened (SMO) Receptor The triazolopyridine ring was suggested to be important for binding to the SMO receptor, a target in colorectal carcinoma.

The stability of a ligand-protein complex is determined by the sum of various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Docking studies provide detailed insights into these interaction patterns at the atomic level.

For triazolopyridine derivatives, hydrogen bonding is frequently a key interaction. In the docking of a BRD4 inhibitor, a hydrogen bond was formed between the compound and the crucial amino acid residue Asn140 in the acetyl-lysine binding site. Similarly, the interaction of a related isomer, 3-(2-thienyl)-triazolo[1,5-a]pyridine, with DNA was found to be primarily driven by hydrophobic forces, suggesting an interaction within the minor groove.

The analysis of docked poses of various thiophene-containing heterocycles reveals common interaction patterns. The nitrogen atoms of the triazolopyridine core often act as hydrogen bond acceptors, while the aromatic rings (thiophene and pyridine) engage in hydrophobic and π-stacking interactions with nonpolar residues in the protein's binding pocket.

Table 2: Examples of Ligand-Protein Interactions for Related Heterocyclic Compounds

Compound/Scaffold Target Protein Interacting Residues Interaction Type
Triazolopyridine derivative BRD4 BD1 Asn140 Hydrogen Bond
3-(2-thienyl)-triazolo[1,5-a]pyridine ctDNA - Hydrophobic Interactions (minor groove binding)
Thiophene-based heterocycles D-alanine ligase - Simulation of binding energies conducted.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be target-based, where compounds are docked into the binding site of a known protein, or ligand-based, where compounds are compared to known active molecules.

The triazolopyridine scaffold has been successfully identified and optimized using such approaches. For instance, a consensus-based virtual screening workflow, employing docking, pharmacophore, and shape screening, identifiedtriazolo[1,5-b]isoquinolines as a new structural class of Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors. This demonstrates that in silico screening can effectively pinpoint novel chemotypes for specific biological targets.

Such strategies could be applied to 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine to explore its full therapeutic potential. By screening this compound against a panel of known drug targets, new potential applications could be identified. This approach is particularly valuable for identifying non-obvious targets and for repositioning existing chemical scaffolds for new therapeutic indications.

Cheminformatics and Quantitative Structure–Property Relationships (QSPR)

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties.

While specific QSPR or QSAR studies for 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine were not found, research on related heterocyclic systems illustrates the utility of these methods. For example, a combined in silico strategy involving QSAR analysis was reported for a series of 3H-thiazolo[4,5-b]pyridin-2-ones to explore their anti-inflammatory mechanisms. The QSAR models, generated using 2D autocorrelation descriptors, revealed that certain structural patterns and heteroatom placements contribute significantly to the potentiation of their biological activity.

Such approaches are highly relevant for the thiophene-triazolopyridine scaffold. The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry, and its incorporation into molecules significantly modifies physicochemical properties like solubility and metabolism, which in turn influences drug-receptor interactions. By developing QSPR models for a series of 3-(thiophen-2-yl)-triazolo[4,3-a]pyridine derivatives, one could predict properties such as lipophilicity, aqueous solubility, and metabolic stability based on variations in their substituent groups. This computational insight is invaluable for guiding the synthesis of new analogs with improved "drug-like" characteristics and for optimizing their therapeutic potential.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme and Receptor Interaction Mechanisms

In the absence of specific studies on 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE, this section will highlight the activities of structurally related compounds to provide a contextual framework.

Kinase Inhibition Profiling

There is no available data on the kinase inhibition profile of 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE. However, studies on a related series of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives have shown multi-target kinase inhibitory activity. These compounds, featuring a thioether linkage, were found to inhibit various kinases including Fibroblast Growth Factor Receptor 3 (FGFR 3), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and RON receptor tyrosine kinase. It is important to note that these findings are not directly applicable to the title compound due to structural differences.

Receptor Agonism/Antagonism

No specific receptor agonism or antagonism has been reported for 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE. Research on the broader class of triazolo[4,3-a]pyridine derivatives has identified their potential as inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) interaction, which is a key target in cancer immunotherapy. Another study highlighted derivatives of 3-phenyl-triazolo[4,3-a]pyridine as potent inhibitors of the Smoothened (SMO) receptor, a component of the Hedgehog signaling pathway implicated in some cancers.

Other Enzyme Systems (e.g., Proteases)

Direct inhibitory activity of 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE against proteases or other enzyme systems has not been documented. However, the triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism and a target in oncology. Furthermore, in silico and in vitro studies on triazolo[4,3-a]pyridine sulfonamides have suggested their potential as antimalarial agents by targeting the protease falcipain-2.

Molecular Target Identification and Validation (Pre-clinical, Non-human)

Specific molecular targets for 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE have not been identified or validated in preclinical studies.

Investigation of Cellular Pathways Modulated

There are no published investigations into the cellular pathways modulated by 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE. For related 3-(thiophen/thiazole-2-ylthio)pyridine analogues, cell cycle analysis in Hep-G2 cells indicated an arrest at the G1/G0 phase. Additionally, derivatives of 3-phenyl-triazolo[4,3-a]pyridine have been shown to inhibit the downstream signaling pathways of the Smoothened receptor.

Gene Expression Analysis Related to Compound Activity

No studies on gene expression analysis related to the activity of 3-(THIOPHEN-2-YL)-TRIAZOLO[4,3-A]PYRIDINE have been found in the scientific literature.

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is a cornerstone of their mechanism of action. The planar aromatic structure of 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine suggests a potential for interactions with nucleic acids and proteins.

DNA/RNA Binding Studies (e.g., Intercalation, Groove Binding)

Direct experimental studies detailing the binding of 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine to DNA or RNA are not readily found in the current scientific literature. However, the general structural features of this class of compounds allow for hypothetical binding modes. The flat, polyaromatic ring system is a common feature in molecules that act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Alternatively, the compound could bind within the minor or major grooves of DNA. This mode of interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the DNA molecule. Thiophene-containing diamidines, for instance, have been shown to be effective minor groove binders. The specific binding mode is typically influenced by the molecule's size, shape, and the distribution of its electrostatic potential.

Protein Binding Dynamics (e.g., Serum Albumin, Cyclodextrin (B1172386) Inclusion Complexes)

The binding of therapeutic agents to serum albumins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, affecting their distribution and half-life in the body. While specific studies on the interaction between 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine and serum albumin are not available, research on other pyridine (B92270) derivatives and heterocyclic compounds indicates that such interactions are common. These binding events are typically studied using spectroscopic techniques like fluorescence quenching, which can provide data on binding constants and the number of binding sites.

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, which can enhance the solubility, stability, and bioavailability of drugs. The formation of an inclusion complex with 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine is plausible, likely involving the encapsulation of the hydrophobic thiophene (B33073) moiety within the cyclodextrin cavity. This has been observed with structurally similar compounds. Such complexation is driven by hydrophobic interactions and van der Waals forces.

Table 1: Hypothetical Interaction Parameters with Biomolecules (Note: The following table is illustrative and based on general principles of biomolecular interactions for this class of compounds, as direct experimental data for 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine is not available.)

BiomoleculePotential Interaction TypeDriving ForcesPotential Effect
DNA/RNA Intercalation or Groove Bindingπ-π stacking, Hydrophobic interactions, Hydrogen bondsDisruption of replication/transcription
Serum Albumin Non-covalent bindingHydrophobic interactions, van der Waals forces, Hydrogen bondsTransport and distribution in vivo
Cyclodextrin Inclusion Complex FormationHydrophobic interactions, van der Waals forcesEnhanced solubility and bioavailability

Cellular Permeability and Distribution Studies (In Vitro Models)

The ability of a compound to cross cell membranes is essential for it to reach its intracellular targets. There is a lack of specific published in vitro studies on the cellular permeability and distribution of 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine. However, in silico tools are often used to predict such properties for novel compounds. For instance, predictions for similar nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives suggest that they may have good gastrointestinal absorption but limited ability to cross the blood-brain barrier.

Experimental in vitro models, such as the Caco-2 cell permeability assay, are the standard for assessing the potential for oral absorption of a drug candidate. Such studies would be necessary to confirm the predicted permeability of 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.

Table 2: Predicted Physicochemical Properties and Permeability (Note: This table presents predicted values based on computational models for related structures, as direct experimental data for 3-(thiophen-2-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine is not available.)

PropertyPredicted Value/CharacteristicImplication
LogP (Lipophilicity) Moderately lipophilicFavorable for membrane permeation
Molecular Weight < 500 g/mol Adherence to Lipinski's rule of five
H-bond Donors/Acceptors Within typical drug-like rangeInfluences solubility and binding
Blood-Brain Barrier Permeability Predicted to be lowReduced potential for CNS side effects
Gastrointestinal Absorption Predicted to be highPotential for good oral bioavailability

Structure Activity Relationship Sar Studies

Impact of Substituents on the Thiophene (B33073) Ring

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, plays a crucial role in the pharmacological profile of this class of compounds. It often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and binding affinity. nih.gov Modifications to this ring, through the introduction of various substituents, can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its biological efficacy.

Electronic Effects of Substituents (e.g., Halogenation, Methylation)

The electronic nature of substituents on the thiophene ring can profoundly alter the molecule's interaction with its biological target. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like methyl groups, can impact the electron density of the aromatic system and its ability to engage in key binding interactions such as hydrogen bonding and π-π stacking. nih.gov

The position of the substituent on the thiophene ring is also critical. For example, substitution at the 5-position of the thiophene ring has been noted as being important for the pharmacological activity of certain thiophene derivatives. nih.gov

Compound Series Substituent on Thiophene Ring Observed Effect on Activity Reference
Thiophene-linked 1,2,4-triazolesBromineDid not significantly influence antibacterial activity. mdpi.com
Thiophenic derivativesMethyl and ChlorineImportant for significant anti-inflammatory activity. nih.govencyclopedia.pub
Thiophene derivativesSubstitution at the 5-positionImportant for pharmacological activity. nih.gov

Steric Hindrance and Conformational Changes

Beyond electronic effects, the size and shape of substituents on the thiophene ring can introduce steric hindrance, which in turn can dictate the preferred conformation of the molecule. The orientation of the thiophene ring relative to the triazolopyridine core is a critical determinant of how the molecule fits into a biological receptor's binding site.

X-ray crystallography studies on related thiophene-linked triazole compounds have shown that the planarity between the thiophene and the adjacent triazole ring can vary depending on the substitution pattern. mdpi.com For example, in one case, the 1,2,4-triazole (B32235) ring was found to be coplanar with the thiophene ring, while in a brominated analog, this coplanarity was not observed. mdpi.com Such conformational changes can directly impact the compound's ability to interact optimally with its target, thereby affecting its biological activity. The introduction of bulky substituents can restrict rotation around the bond connecting the thiophene and triazolo-pyridine rings, locking the molecule into a specific, and potentially more or less active, conformation.

Modifications to thenih.govresearchgate.neteurekaselect.comTriazolo[4,3-a]pyridine Core

Alterations to Nitrogen Positions

The arrangement of nitrogen atoms within the fused heterocyclic system is a defining feature of the nih.govresearchgate.neteurekaselect.comtriazolo[4,3-a]pyridine core. The specific placement of these nitrogen atoms influences the molecule's dipole moment, basicity, and potential for hydrogen bonding. Altering the positions of the nitrogen atoms to create isomeric scaffolds, such as nih.govresearchgate.neteurekaselect.comtriazolo[1,5-a]pyridines or other triazolopyrimidine isomers, can lead to significant changes in biological activity. eurekaselect.comnih.gov This is because the nitrogen atoms often act as hydrogen bond acceptors, and their precise location is critical for anchoring the molecule within a binding pocket.

Fusion with Other Heterocyclic Rings

Core Modification Example Potential Impact on Activity Reference
Alteration of Nitrogen Positions nih.govresearchgate.neteurekaselect.comtriazolo[1,5-a]pyridineChanges in dipole moment, basicity, and hydrogen bonding capabilities. nih.gov
Fusion with Other Heterocyclic Rings nih.govresearchgate.neteurekaselect.comtriazolo[4,3-b]pyridazineAlters molecular topology and introduces new substitution points. researchgate.net
Fusion with Other Heterocyclic Rings nih.govresearchgate.neteurekaselect.comtriazolo[4,3-a]pyrazineCreates novel scaffolds with different biological activities. nih.gov

Linker Chemistry and Side Chain Variations

The nature of the chemical linkage between the core scaffold and various side chains, as well as the composition of the side chains themselves, are critical determinants of a compound's pharmacological profile. In the context of 3-(thiophen-2-yl)- nih.govresearchgate.neteurekaselect.comtriazolo[4,3-a]pyridine and its analogs, this aspect of SAR is underexplored in the provided context but remains a key area for optimization in drug design.

In related heterocyclic systems, the introduction of different linkers and side chains has been shown to significantly impact activity. For instance, in a series of nih.govresearchgate.neteurekaselect.comtriazolo[4,3-b]pyridazine derivatives, variations in the side chain at the 6-position, including the use of amide-based linkers, were found to have a profound effect on their inhibitory activities. researchgate.net Similarly, for other triazolopyridine derivatives, the incorporation of basic amino groups on side chains has been a strategy to mitigate metabolic issues like glucuronidation. nih.gov

The exploration of different linker types (e.g., ethers, amines, amides) and a variety of side chains (e.g., aliphatic, aromatic, heterocyclic) allows for the fine-tuning of properties such as solubility, lipophilicity, and target-specific interactions.

Influence of Linker Length and Flexibility

The incorporation of linkers into the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine framework is a key strategy for modulating a compound's interaction with its biological target. While systematic studies varying linker length and flexibility specifically for the 3-(thiophen-2-yl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine parent molecule are not extensively documented, related structures provide insight into the importance of such linkers.

In a series of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine-based analogues developed as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), an amide linker was used to connect the core scaffold to various substituted aryl groups. unito.it The SAR study of these compounds demonstrated that the nature of the substituent at the end of the linker was critical for activity. For instance, attaching a biphenyl (B1667301) group resulted in potent inhibition, whereas replacing the core scaffold with a naphthalene (B1677914) group, which alters the orientation and properties of the linker-connected moiety, led to a complete loss of activity. unito.it This highlights that the linker's role is not merely to connect two fragments but to optimally position them within the target's binding site. The presence of a hydrophobic substituent on the triazolopyridine ring itself was also found to be fundamental for interaction, underscoring the interplay between the core and linker-connected fragments. unito.it

In a closely related series of 3-(thiophen-2-ylthio)pyridine derivatives, a thioether (-S-) group acts as a minimal, single-atom, flexible linker between the thiophene and pyridine (B92270) moieties. nih.gov The anticancer activity observed in this series validates the concept of connecting these two key heterocyclic rings to achieve a desired biological effect. nih.gov

Introduction of Diverse Functional Groups (e.g., Sulfonamides, Phosphonates)

A primary method for exploring the SAR of the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine scaffold is the introduction of various functional groups to probe interactions such as hydrogen bonding, and electrostatic and hydrophobic interactions.

Sulfonamides: The sulfonamide group has been successfully incorporated into the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine core to develop potential antimalarial agents. mdpi.com A library of compounds was designed with the sulfonamide substituent placed at either the 6- or 8-position of the pyridine ring and with further variations in the triazole ring and the sulfonamide moiety itself. mdpi.com In vitro testing against a chloroquine-resistant Plasmodium falciparum strain revealed that these modifications significantly impacted activity. For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide showed potent activity with an IC₅₀ of 2.24 μM. mdpi.com This demonstrates that the triazolopyridine scaffold can be effectively derivatized with sulfonamides to produce biologically active compounds. mdpi.com

Compound NameStructureActivity (IC50, &micro;M) vs. P. falciparum
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide[Structure Image Placeholder 1]2.24 mdpi.com
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one[Structure Image Placeholder 2]4.98 mdpi.com

Phosphonates: The introduction of a phosphonate (B1237965) group, a valuable functional group in medicinal chemistry for its ability to act as a phosphate (B84403) mimic and improve aqueous solubility, has been demonstrated synthetically. Researchers have successfully developed a method for the synthesis of ( researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates via a 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. nih.govnih.gov This work confirms the chemical feasibility of attaching phosphonate moieties to the triazolopyridine core, opening an avenue for future SAR studies to explore their potential biological activities. nih.govnih.gov

Synthesis and Characterization of Derivatives and Analogues

Systematic Synthesis of Thiophene-Substitutedresearchgate.netresearchgate.netnih.govTriazolo[4,3-a]pyridine Analogues

The synthesis of analogues of the title compound is a key area of research, allowing for the exploration of structure-activity relationships. Methodologies typically involve the construction of the triazole ring onto a pre-functionalized pyridine (B92270) or related azine precursor.

The position of the thiophene (B33073) substituent on the triazolopyridine core can significantly influence the molecule's properties. The synthesis of the isomeric 3-(thiophen-3-yl) derivative has been achieved for the analogous researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine system. A common synthetic route involves the oxidative cyclization of a precursor molecule. For instance, the synthesis of 3-(thiophen-3-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine was accomplished, providing a template for accessing the corresponding pyridine derivative. urfu.ru This method highlights a versatile approach to creating positional isomers of the thiophene moiety.

Replacing the thiophen-2-yl group with other heteroaromatic rings is a common strategy to modulate the electronic and steric properties of the molecule. The synthesis of such analogues can be accomplished via microwave-assisted ring-closing reactions. For example, 2-hydrazino-3-chloropyridine can be reacted with various heteroaromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation. google.com This one-pot method provides efficient access to derivatives such as 8-chloro-3-(3-pyridyl) researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine and 8-chloro-3-(2-chloropyridin-3-yl) researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine. google.com

Table 1: Synthesis of Heteroaryl Analogues

Starting Materials Reagents Product Reference
2-Hydrazino-3-chloropyridine, Nicotinic acid POCl₃, Microwave 8-Chloro-3-(3-pyridyl) researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine google.com

Modification of the pyridine ring within the fused system offers another avenue for creating structural diversity. Replacing the pyridine with other six-membered nitrogen-containing heterocycles like pyrimidine (B1678525) or fusing it with a benzene (B151609) ring to form a quinoxaline (B1680401) are notable examples.

Pyrimidine Analogues : The direct pyrimidine analogue, 3-(thiophen-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine, has been synthesized. urfu.ru The key step in its formation is the oxidative cyclization of 2-(2-(thiophen-2-ylmethylene)hydrazinyl)pyrimidine. urfu.ru This reaction can be mediated by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA). urfu.ru The fusion of 1,2,4-triazole (B32235) and pyrimidine rings results in bicyclic heterocycles known as 1,2,4-triazolopyrimidines, which are of significant interest for their pharmaceutical properties. nih.gov

Quinoxaline Analogues : The synthesis of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives, where the pyridine ring is replaced by a quinoxaline system, is well-documented. researchgate.net An efficient method involves the cyclo-condensation between an iminoester derivative and 1-(quinoxalin-2-yl)hydrazine. researchgate.net Another approach involves the condensation of a 2-hydrazinoquinoxaline (B1584267) intermediate with an appropriate aldehyde, followed by an oxidative cyclization step, for instance, using chloranil. mdpi.com These synthetic routes provide access to a variety of substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxalines. nih.govnih.gov

Table 2: Synthesis of Analogues with Modified Scaffolds

Scaffold Synthetic Method Precursors Reference
researchgate.netresearchgate.netnih.govTriazolo[4,3-a]pyrimidine Oxidative Cyclization 2-(2-(Thiophen-2-ylmethylene)hydrazinyl)pyrimidine urfu.ru
researchgate.netresearchgate.netnih.govTriazolo[4,3-a]quinoxaline Cyclo-condensation Iminoester derivatives, 1-(Quinoxalin-2-yl)hydrazine researchgate.net

| researchgate.netresearchgate.netnih.govTriazolo[4,3-a]quinoxaline | Condensation & Oxidative Cyclization | 2-Hydrazinoquinoxaline, Aldehydes | mdpi.com |

Chemical Reactivity and Derivatization Potential of 3-(Thiophen-2-yl)-researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine

The reactivity of the title compound is governed by the electronic characteristics of its constituent rings: the electron-rich thiophene and the electron-deficient researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine system. This duality offers opportunities for a range of chemical transformations.

Functional group interconversion involves the transformation of one functional group into another on a pre-existing molecular scaffold. While specific studies on 3-(thiophen-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine are not extensively detailed in the provided literature, general principles of organic synthesis can be applied. For example, if derivatives bearing ester functionalities were synthesized, they could be hydrolyzed to carboxylic acids, which could then be converted to amides or other acid derivatives. Similarly, a nitro group, if introduced onto either the thiophene or pyridine ring, could be reduced to an amino group, which serves as a handle for further derivatization. These standard transformations are crucial for building libraries of related compounds for structure-activity relationship studies. vanderbilt.edu

The susceptibility of the molecule to aromatic substitution reactions is dictated by the distinct nature of the thiophene and triazolopyridine rings.

Reactivity of the Thiophene Ring : The thiophene ring is electron-rich and generally more reactive towards electrophilic aromatic substitution than benzene. nih.gov Substitution typically occurs at the C5 position (adjacent to the sulfur and remote from the triazolopyridine linkage) or the C3 position. The sulfur atom's lone pair participates in the aromatic system, activating the ring for attack by electrophiles. nih.gov

Reactivity of the researchgate.netresearchgate.netnih.govTriazolo[4,3-a]pyridine Ring : In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. quimicaorganica.org This deficiency is further amplified by the fused, electron-withdrawing triazole ring. Consequently, the pyridine portion of the scaffold is highly deactivated towards electrophilic aromatic substitution, which would require harsh conditions and would be expected to occur at the C6 or C8 positions (meta to the ring-junction nitrogen). quimicaorganica.orgquora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution. youtube.com Nucleophilic attack is favored at positions C5 and C7 (ortho and para to the ring-junction nitrogen), particularly if a good leaving group is present at one of these positions. youtube.com

Therefore, selective derivatization is possible. Electrophilic reactions are predicted to occur preferentially on the thiophene ring, while nucleophilic substitutions are more likely to happen on the pyridine portion of the fused heterocyclic system.

Chelation Chemistry with Metal Ions and Complex Formation

The coordination chemistry of 3-(thiophen-2-yl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine with metal ions has not been extensively documented in the scientific literature. However, the chelating behavior of this molecule can be inferred by examining the well-established coordination chemistry of its close analogue, 3-(2-pyridyl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine. This analogue features a pyridyl group at the 3-position instead of a thiophenyl group, but the core rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine scaffold remains the same. The nitrogen-rich triazolopyridine system provides multiple potential coordination sites, making it a versatile ligand for the formation of a variety of metal complexes.

The rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine moiety itself is known to act as a bi- or three-dentate chelating ligand due to the presence of lone electron pairs on its nitrogen atoms. nih.gov This allows for the coordination of metal ions and the formation of complex compounds. nih.gov The primary coordination is expected to involve the nitrogen atoms of the triazole and pyridine rings.

In the case of the analogous 3-(2-pyridyl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine, extensive research has demonstrated its ability to form stable complexes with a range of transition metal ions, including iron(II), cobalt(II), nickel(II), and copper(II). rsc.org This ligand typically acts as a bidentate N,N'-donor, coordinating through the N2 atom of the triazole ring and the nitrogen atom of the adjacent pyridyl substituent. rsc.org This mode of coordination leads to the formation of stable five-membered chelate rings.

The coordination of 3-(2-pyridyl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine with various metal salts results in the formation of complexes with diverse stoichiometries and geometries. For instance, reaction with cobalt(II), nickel(II), and copper(II) perchlorates in a 2:1 ligand-to-metal ratio yields octahedral complexes of the type [M(L)₂(S)₂]²⁺ (where L is the ligand and S is a solvent molecule like methanol (B129727) or water). rsc.org In these complexes, the two bidentate ligands occupy the equatorial positions, with the solvent molecules coordinating at the axial sites.

The versatility of this ligand is further highlighted by its ability to form complexes with different ligand-to-metal ratios, such as 3:1 and 4:1, leading to various coordination environments. For example, a 3:1 complex with iron(II) results in a [Fe(L)₃]²⁺ species with a mer-octahedral geometry, where all three ligands act as bidentate donors. rsc.org In contrast, a 4:1 complex with cobalt(II) exhibits both bidentate and monodentate coordination of the ligand within the same complex. rsc.org

The nature of the counter-anion and co-ligands also plays a crucial role in determining the final structure of the metal complex. For instance, in the presence of thiocyanate (B1210189) (NCS⁻) or dicyanamide (B8802431) (dca⁻) ions, mixed-ligand complexes of the type [Fe(L)₂(NCS)₂] and [Fe(L)₂(dca)₂] are formed, exhibiting distinct structural arrangements. rsc.org

For 3-(thiophen-2-yl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine, the key difference lies in the presence of the thiophenyl group. The sulfur atom of the thiophene ring introduces an additional potential donor site. If the sulfur atom participates in coordination along with the triazole and pyridine nitrogens, the ligand could act as a tridentate N,N',S-donor. However, the coordinating ability of the thiophene sulfur is generally weaker than that of pyridine nitrogen. It is therefore more probable that 3-(thiophen-2-yl)- rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridine would primarily behave as a bidentate N,N'-ligand, similar to its pyridyl analogue, with the thiophenyl group influencing the electronic properties of the resulting complexes.

The formation of rhodium and palladium complexes with the related rsc.orgnih.govtandfonline.comtriazolo[4,3-a]pyridin-3-ylidene has been reported, where the ligand acts as an N-heterocyclic carbene. tandfonline.com This, however, represents a different mode of coordination compared to the classical chelation by the neutral triazolopyridine ligand.

Advanced Applications and Material Science Potential Pre Clinical/conceptual

Organic Electronics and Optoelectronic Properties

The electronic structure of 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine, featuring a π-conjugated system linking an electron-donating thiophene (B33073) unit to an electron-accepting triazolopyridine core, is a classic blueprint for materials with interesting optoelectronic properties.

Derivatives of nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine are known to exhibit notable photophysical properties. For instance, studies on analogous fused N-heterocycles show that these systems can be weakly fluorescent, but their emission can be drastically enhanced upon protonation or substitution, leading to potential applications as luminescent sensors. scholaris.ca The absorption spectra of triazolopyridine derivatives typically show complex patterns in the 200–400 nm range, consistent with molecules containing coupled π-ring systems. mdpi.com

The introduction of a thiophene moiety, a common building block in organic fluorophores, is expected to influence the luminescence and absorption characteristics significantly. Thiophene-containing push-pull systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, which can lead to strong fluorescence and large Stokes shifts. researchgate.net The extent of this ICT and the resulting photophysical properties would be highly dependent on the electronic coupling between the thiophene and triazolopyridine rings.

Table 1: Conceptual Photophysical Properties

Property Expected Characteristic Rationale
Absorption (λmax) UV-Vis Region (300-450 nm) π-π* transitions within the conjugated system. mdpi.com
Emission (λem) Blue to Green region Dependent on intramolecular charge transfer from thiophene to triazolopyridine. researchgate.net
Stokes Shift Moderate to Large Expected due to the donor-acceptor nature of the molecule. mdpi.com

| Quantum Yield (ΦF) | Variable; potentially enhanced in solid state | Can be low in solution but may increase in aggregated or solid forms. |

This table is conceptual and based on properties of related compounds.

The donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture is fundamental to the design of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In this context, the thiophene group acts as the electron donor (D) and the triazolopyridine moiety functions as an electron acceptor (A). This structure facilitates efficient intramolecular charge transfer upon light absorption, a critical step for injecting electrons into the conduction band of a semiconductor like TiO₂. researchgate.net

For a molecule to be an effective sensitizer, its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be appropriately aligned with the electrolyte's redox potential and the semiconductor's conduction band, respectively. researchgate.net While specific data for 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine is unavailable, related D-A-π-A systems containing thiophene and various nitrogen-based heterocyclic acceptors have been investigated for DSSC applications, showing the viability of this general molecular design. mdpi.com

In Organic Light-Emitting Diodes (OLEDs), materials with good electron-transporting capabilities are crucial for balancing charge injection and transport, leading to efficient recombination and light emission. Electron-deficient nitrogen-containing heterocycles, such as pyridine (B92270), pyrimidine (B1678525), and triazine derivatives, are commonly used as electron transport layers (ETLs) or as acceptor units in emitting materials. rsc.org

The nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine core is inherently electron-deficient due to the presence of multiple nitrogen atoms. This suggests that 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine could function as an electron acceptor or be incorporated into materials for ETLs in OLEDs. Analogous systems like thiadiazolo[3,4-c]pyridine have been explored as novel electron acceptors, demonstrating superior electron-accepting ability compared to more common units like benzothiadiazole. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The assembly of molecules through noncovalent forces is a cornerstone of supramolecular chemistry, leading to materials with novel functions. The structure of 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine contains features amenable to forming such higher-order structures.

Host-guest chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins are common hosts used to form inclusion complexes, which can enhance the solubility or modify the properties of the guest. Research on the isomeric compound, 3-(2-thienyl)- nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine, has demonstrated its ability to form stable 1:1 inclusion complexes with β-cyclodextrin and its derivatives. nih.gov In that system, 2D NMR studies revealed that the thiophene moiety is inserted into the hydrophobic cyclodextrin (B1172386) cavity, while the triazolopyridine portion remains outside. nih.gov Given the structural similarity, it is highly probable that 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine would exhibit similar behavior, forming inclusion complexes where the thiophene "guest" is encapsulated by a suitable "host."

Table 2: Predicted Parameters for Inclusion Complex with β-Cyclodextrin

Host Guest Probable Stoichiometry Driving Forces

This table is predictive, based on data from the isomeric compound 3-(2-thienyl)- nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine. nih.gov

The crystal packing and solid-state architecture of molecular solids are governed by a network of weak noncovalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.gov For molecules like 3-(Thiophen-2-yl)- nih.govacs.orgurfu.rutriazolo[4,3-a]pyridine, several types of interactions are conceivable.

The planar, aromatic nature of both the thiophene and triazolopyridine rings makes π-π stacking interactions a likely and significant contributor to the crystal packing. nih.gov Furthermore, the nitrogen atoms in the triazolopyridine ring can act as hydrogen bond acceptors, interacting with weak C-H donors from neighboring molecules (C-H···N interactions). acs.org The sulfur atom of the thiophene ring could also participate in chalcogen bonding. acs.org The interplay of these various noncovalent forces would dictate the final supramolecular assembly and influence the bulk material properties, such as thermal stability and solid-state luminescence. rsc.org

Catalyst Development and Ligand Design

The unique structural framework of "3-(thiophen-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine," which incorporates a fused aromatic system with multiple nitrogen heteroatoms and a sulfur-containing thiophene ring, presents considerable potential for applications in catalyst development and ligand design. While direct catalytic applications of this specific compound are not extensively documented in current literature, the broader class of triazolopyridine derivatives has been investigated for its coordination capabilities and catalytic activity.

Nitrogen-containing heterocyclic compounds, such as triazolopyridines, are recognized for their capacity to act as bidentate or tridentate chelating ligands. nih.gov The lone electron pairs on the nitrogen atoms can coordinate with metal ions, forming stable complexes that can function as catalysts. nih.gov The researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold, in particular, has been explored in the context of coordination chemistry and catalysis.

A significant area of investigation has been the use of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylidene (a carbene form of the triazolopyridine core) as a ligand in transition metal catalysis. nih.gov Rhodium and palladium complexes featuring this ligand have been synthesized and characterized. nih.gov Notably, these complexes have demonstrated good catalytic activity in Suzuki-Miyaura cross-coupling reactions, even facilitating the coupling of challenging substrates like aryl chlorides at room temperature. The sigma-donor ability of these triazolopyridine-based ligands is a key factor in their catalytic performance and can be tuned by altering the substitution pattern on the ring system. nih.gov

The introduction of a thiophen-2-yl group at the 3-position of the researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine core, as in the title compound, is expected to modulate the electronic properties of the ligand. The electron-rich nature of the thiophene ring could enhance the electron-donating capacity of the ligand, potentially influencing the stability and reactivity of the resulting metal complex. Furthermore, the sulfur atom in the thiophene ring could offer an additional coordination site, allowing for more complex and potentially more active catalytic centers.

The synthesis of 3-aryl- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines has been achieved through various catalytic methods, including copper-catalyzed direct C-H (hetero)arylation and iron-catalyzed oxidative cyclization. researchgate.netresearchgate.net The successful use of transition metals in the synthesis of these compounds underscores the compatibility of the triazolopyridine core with metallic species, a prerequisite for its use as a ligand in homogeneous catalysis.

In the field of bioinorganic chemistry, the coordination of a researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine derivative to the iron atom of a heme group has been demonstrated in studies of IDO1 inhibitors. nih.gov This provides further evidence of the ability of the triazole ring's nitrogen atoms to act as effective coordination points for metal centers. nih.gov

While the catalytic applications of 3-(thiophen-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine itself are still a nascent area of research, the foundational studies on related triazolopyridine compounds provide a strong basis for its potential in this field. Future research may focus on the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in a range of organic transformations.

Table 1: Catalytic Activity of a Related researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylidene Palladium Complex in Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1Dioxane/H₂O1001695
24-ChloroanisolePhenylboronic acid1Dioxane/H₂O1001692
3Chlorobenzene4-Tolylboronic acid1Dioxane/H₂O1001698
41-Chloro-4-nitrobenzenePhenylboronic acid1Dioxane/H₂ORT2485
52-Chloropyridine (B119429)Phenylboronic acid1Dioxane/H₂O1001678

Data is illustrative and based on findings for related researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylidene palladium complexes.

Future Research Directions and Unexplored Avenues for 3 Thiophen 2 Yl 1 2 3 Triazolo 4,3 a Pyridine

Addressing Current Knowledge Gaps

While preliminary studies have demonstrated the bioactivity of 3-(Thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine and its derivatives, significant knowledge gaps remain. Much of the existing research focuses on a limited set of biological targets. For instance, derivatives have been explored as anticancer agents, Smoothened (SMO) inhibitors for colorectal carcinoma, and potential antimalarials targeting falcipain-2. mdpi.comnih.gov However, the broader pharmacological profile is largely uncharted.

Future investigations should prioritize a systematic screening of this compound against a wider array of biological targets. This includes, but is not limited to:

Kinase Profiling: A comprehensive screening against a broad panel of kinases could reveal novel anticancer or anti-inflammatory activities.

GPCR Modulation: Investigating its interaction with various G-protein coupled receptors could uncover applications in metabolic or neurological disorders.

Enzyme Inhibition: Beyond cysteine proteases like falcipain-2, exploring its inhibitory potential against other enzyme classes such as phosphatases, proteases, or metabolic enzymes is warranted.

Mechanism of Action: For the already identified activities, the precise molecular mechanisms often remain elusive. Future studies must delve into detailed mechanistic investigations to understand how these compounds exert their biological effects at a cellular and molecular level.

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The synthesis of the nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine core has been approached through various methods, including oxidative cyclization and reactions involving hydrazinyl-pyridines. researchgate.netresearchgate.net However, there is considerable room for innovation in the synthesis of 3-(Thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine and its analogs.

Future synthetic research should focus on:

Developing Greener Synthetic Routes: Employing principles of green chemistry to devise more environmentally benign, atom-economical, and efficient synthetic protocols. This could involve using safer solvents, reducing energy consumption, and minimizing waste.

One-Pot and Multicomponent Reactions: Designing elegant one-pot or multicomponent reactions to construct the core scaffold and its derivatives in a single step, thereby improving efficiency and reducing purification efforts. researchgate.net

Late-Stage Functionalization: Creating methodologies for the late-stage modification of the core structure. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

Mechanistic Studies of Cyclization: A deeper understanding of the reaction mechanisms, particularly the key cyclization step, could lead to improved reaction conditions, higher yields, and better control over product formation.

Predictive Modeling for Undiscovered Biological Activities

Computational approaches are invaluable for accelerating the drug discovery process. For 3-(Thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine, in silico methods can guide the synthesis of more potent and selective compounds. Techniques like virtual screening and molecular docking have already been employed to identify potential antimalarial derivatives of the triazolopyridine scaffold. mdpi.comnih.gov

Future research should expand on these computational foundations by:

Developing QSAR Models: Building robust Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their biological activities. nsmsi.irdmed.org.uapharmacophorejournal.com Such models can predict the activity of virtual compounds, helping to prioritize which molecules to synthesize and test. nih.gov

Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to identify the key chemical features required for biological activity. These models can then be used to screen large compound databases for new hits with diverse chemical scaffolds.

ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. This helps in identifying and weeding out compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Lipophilicity Prediction: Employing Quantitative Structure-Property Relationship (QSPR) models to predict crucial physicochemical properties like lipophilicity (logP), which significantly influences a compound's behavior in biological systems. researchgate.net

Integration with Artificial Intelligence for Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel molecules. nih.govmdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. crimsonpublishers.com

For the 3-(Thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine scaffold, AI can be integrated in several ways:

De Novo Drug Design: Using generative AI models to design entirely new derivatives with desired properties. These models can learn the underlying chemical rules from existing databases and generate novel structures that are predicted to have high activity and good drug-like properties.

Hit-to-Lead Optimization: Applying ML algorithms to guide the optimization of initial "hit" compounds. AI can suggest specific molecular modifications that are most likely to improve potency, selectivity, and ADMET properties, thereby accelerating the hit-to-lead process.

Predictive Bioactivity and Toxicity: Developing sophisticated deep learning models to predict the biological activity of compounds against a wide range of targets and to anticipate potential toxicities with greater accuracy than traditional QSAR models. crimsonpublishers.com

Investigation of Multi-target Ligands and Hybrid Structures

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic agents that can modulate multiple biological targets simultaneously. The concept of designing multi-target ligands or hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy. urfu.runih.gov The 3-(thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine scaffold is an excellent starting point for developing such agents. Research on related thiophene-pyridine and triazolopyridine structures has already demonstrated the potential for creating multi-target anticancer agents. nih.govresearchgate.netosti.govmdpi.com

Future avenues for exploration include:

Kinase/Kinase Inhibitors: Designing dual inhibitors that target multiple kinases within a signaling pathway, which can be more effective and less prone to resistance than single-target agents. For example, creating dual c-Met/VEGFR-2 inhibitors based on a related triazolopyrazine core has shown promise. nih.gov

Enzyme/Receptor Hybrids: Covalently linking the 3-(thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine core with another pharmacophore known to interact with a different target (e.g., a GPCR ligand or another enzyme inhibitor) to create hybrid molecules with a dual mechanism of action. nih.gov

Fragment-Based Drug Discovery: Using the thiophene-triazolopyridine core as a foundational fragment and linking it to other fragments known to bind to different pockets of a single target or to different targets altogether.

The research directions outlined above provide a strategic framework for advancing the study of 3-(Thiophen-2-yl)- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine. By systematically addressing knowledge gaps, innovating synthetic methodologies, leveraging predictive computational tools, and exploring multi-target strategies, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

Data Tables

Table 1: Examples of Biological Activities of Related Triazolopyridine and Thiophene-Pyridine Derivatives

Compound Class Biological Target/Activity Disease Area Reference
3-phenyl- nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridines Smoothened (SMO) Inhibition Colorectal Carcinoma nih.gov
nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridine Sulfonamides Falcipain-2 Inhibition Malaria mdpi.com
3-(thiophen-2-ylthio)pyridine derivatives Multi-kinase Inhibition (FGFR, EGFR, JAK, RON) Cancer nih.govresearchgate.net
nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyrazine derivatives Dual c-Met/VEGFR-2 Inhibition Cancer nih.gov

Table 2: Synthetic Methodologies for Triazolopyridine and Related Heterocycles

Synthetic Approach Key Features Application Reference
Oxidative Cyclization One-pot, multicomponent reaction Synthesis of 1,2,4-triazolo[4,3-a]pyridines researchgate.net
Reaction with Ortho-esters Reaction of hydrazinyl-pyridines with ortho-esters Synthesis of nsmsi.irurfu.rumdpi.comtriazolo[4,3-a]pyridinesulfonamides nih.gov
Click Reaction Azide-alkyne cycloaddition Creation of pyridine-based hybrids linked to triazoles nih.gov
Three-component Condensation Catalyzed by ZnCl2 Synthesis of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines dmed.org.ua

Q & A

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :
  • Neural networks : Train models on parameters (temperature, catalyst loading) from historical data (R² >0.9) to predict optimal yield (85–90%) .
  • Design of Experiments (DoE) : Use fractional factorial designs to minimize trials (e.g., 16-run Plackett-Burman for 7 variables) .

Cross-Disciplinary Applications

Q. What role does this compound play in materials science (e.g., organic electronics)?

  • Methodological Answer :
  • Conductive polymers : Incorporate into polythiophene blends (HOMO −5.2 eV) for OLED hole-transport layers .
  • Photostability testing : Expose to UV-Vis (λ = 300–800 nm) to assess degradation kinetics (t₁/₂ >500 h) .

Q. How is it utilized in developing fluorescent probes for cellular imaging?

  • Methodological Answer :
  • Fluorophore conjugation : Attach dansyl chloride to the triazole ring (λₑₓ = 340 nm, λₑₘ = 520 nm) for lysosome-targeted probes .
  • Two-photon microscopy : Optimize cross-sections (δ = 50–100 GM) for deep-tissue imaging .

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Feasible Synthetic Routes

Reactant of Route 1
3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
Reactant of Route 2
3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE

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